molecular formula C16H13ClN2O3S B5769972 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 462096-61-3

3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5769972
CAS RN: 462096-61-3
M. Wt: 348.8 g/mol
InChI Key: BXJZDQBFIMDKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CM-C18, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress, and the modulation of immune function. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to exhibit antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid for lab experiments is its potent anti-proliferative activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to further elucidate the mechanism of action of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, including its interactions with HDACs and PKC. Another direction is to explore the potential applications of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in other fields, including material science and drug discovery. Additionally, further studies are needed to evaluate the safety and efficacy of 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in vivo, which may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminothiophene-2-carboxylic acid. The final product is obtained through the reaction of the resulting intermediate with 4-aminobenzoic acid. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and inflammatory disorders. In material science, 3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used as a building block for the synthesis of functional materials, including self-assembled monolayers and nanoparticles.

properties

IUPAC Name

3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-5-6-10(8-13(9)17)14(20)19-16(23)18-12-4-2-3-11(7-12)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJZDQBFIMDKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355457
Record name 3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid

CAS RN

462096-61-3
Record name 3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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